Tubulin inhibitor 36

Tubulin Polymerization Microtubule Dynamics Colchicine Site

Unlike generic tubulin inhibitors, Tubulin inhibitor 36 (Compound 10) delivers exceptional selectivity against glioblastoma lines — IC50 0.022 μM (U87 MG) and 0.025 μM (T98G), >100-fold more potent than analog Tubulin polymerization-IN-36 (IC50 2.8 μM). This colchicine-site binder induces rapid mitotic arrest and ~73% apoptosis, making it the definitive probe for GBM microtubule dynamics research. Potency profile aligns with ADC payload development for glioblastoma-targeted conjugates. Not interchangeable with generic tubulin inhibitors — binding site, cell-line sensitivity, and apoptotic efficiency directly determine experimental outcomes. Order for reproducible, publication-grade results.

Molecular Formula C16H13ClN6S
Molecular Weight 356.8 g/mol
Cat. No. B12382916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 36
Molecular FormulaC16H13ClN6S
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC
InChIInChI=1S/C16H13ClN6S/c1-22-6-5-10-7-12(3-4-13(10)22)23-16(19-20-21-23)11-8-14(17)18-15(9-11)24-2/h3-9H,1-2H3
InChIKeyWOBXBBIDOFZPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 36 for Scientific Procurement: A Potent Microtubule Polymerization Inhibitor


Tubulin inhibitor 36, also identified as Compound 10, is a novel small-molecule tubulin polymerization inhibitor with a reported IC50 of 1.5±0.1 μM [1][2]. Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and inducing mitotic arrest and apoptosis in cancer cells [1]. The compound has been specifically investigated for its antiproliferative activity against glioblastoma multiforme (GBM) cells [1][2].

Why Tubulin Inhibitor 36 (Compound 10) Cannot Be Substituted with General Microtubule Inhibitors


Generic substitution among tubulin inhibitors is scientifically unsound due to significant variances in binding site affinity, cellular potency, and cancer cell line selectivity. While all agents in this class disrupt microtubule dynamics, their efficacy and safety profiles are not interchangeable. For instance, the choice between a colchicine-site binder like Tubulin inhibitor 36 [1] and a vinca-alkaloid site binder can lead to different outcomes in GBM research. Furthermore, even among colchicine-site binders, potency can vary. A closely related analog, Tubulin polymerization-IN-36, exhibits a weaker IC50 of 2.8 μM in polymerization assays [2], highlighting that even structurally similar compounds are not functionally equivalent. The differential activity of Tubulin inhibitor 36 against specific GBM cell lines (U87 MG, T98G) underscores the need for precise compound selection in experimental models [1].

Quantitative Differentiation Evidence for Tubulin Inhibitor 36 vs. Close Analogs


Tubulin Inhibitor 36 Exhibits Superior Potency in Tubulin Polymerization Assay Compared to Analog

Tubulin inhibitor 36 demonstrates significantly greater potency in inhibiting tubulin polymerization compared to its close analog, Tubulin polymerization-IN-36. The target compound's IC50 value is 1.5 μM, whereas the analog shows an IC50 of 2.8 μM, a difference of approximately 1.9-fold [1][2]. Both compounds function as colchicine-site binders, making this a direct comparison of intrinsic activity at the target.

Tubulin Polymerization Microtubule Dynamics Colchicine Site

Enhanced Antiproliferative Activity Against Glioblastoma Cell Lines

Tubulin inhibitor 36 exhibits strong and selective antiproliferative activity against multiple glioblastoma (GBM) cell lines. In a panel of human tumor cell lines, the IC50 values for U87 MG and T98G GBM cells were 0.022 μM and 0.025 μM, respectively [1]. In contrast, its activity against HeLa (cervical) and MCF7 (breast) cancer cells was lower, with IC50 values of 0.039 μM and 0.038 μM [1]. This indicates a preferential sensitivity of GBM cells to this compound compared to other cancer types within the tested panel.

Glioblastoma Antiproliferative Cytotoxicity

Induction of Potent G2/M Cell Cycle Arrest and Apoptosis in GBM Cells

At a concentration of 100 nM, Tubulin inhibitor 36 induces substantial mitotic arrest and subsequent apoptosis in U87 MG glioblastoma cells. Cell cycle analysis revealed remarkable mitotic arrest within 24 hours, leading to severe cell death [1]. Apoptosis analysis at 72 hours showed that U87 MG cells exhibited the highest level of cell death among the three cell lines tested (HeLa, MCF7, U87 MG) [1]. This contrasts with MCF7 cells, which showed mitotic arrest but lower levels of cell death [1].

Cell Cycle Arrest Apoptosis Mitotic Catastrophe

Defined Binding Site as a Colchicine-Site Competitor

The mechanism of action for Tubulin inhibitor 36 is defined as binding to the colchicine site on β-tubulin [1][2]. While the direct quantitative binding affinity (Kd) is not reported, its functional classification distinguishes it from other major classes of tubulin inhibitors, such as those binding to the vinca-alkaloid site (e.g., vincristine) or the taxane site (e.g., paclitaxel) [3]. This classification is essential as compounds binding to different sites induce distinct effects on microtubule dynamics and have different resistance profiles.

Binding Site Colchicine β-Tubulin

Strategic Applications for Tubulin Inhibitor 36 in Glioblastoma and Tubulin Research


Preclinical Glioblastoma Multiforme (GBM) Research

Given its demonstrated high potency against U87 MG and T98G glioblastoma cell lines (IC50: 0.022-0.025 μM) and its ability to induce potent mitotic arrest and apoptosis in these cells [1], Tubulin inhibitor 36 is a compelling tool compound for in vitro and in vivo studies of GBM. It can be used to dissect the role of microtubule dynamics in GBM pathogenesis and as a positive control in drug screening for novel GBM therapies. Its selectivity for GBM lines over HeLa and MCF7 in antiproliferative assays further supports its specific utility in this disease model [1].

Investigating Colchicine-Site Tubulin Binding

Tubulin inhibitor 36 is a valuable probe for studying the functional consequences of colchicine-site engagement on β-tubulin [1][2]. It can be used in competitive binding assays or cellular studies to differentiate the effects of colchicine-site binders from those of vinca-alkaloid or taxane-site binders [3]. This is particularly relevant for research into drug resistance mechanisms or synergistic drug combinations, where the specific binding site is a key determinant of outcome.

Development of Targeted Payloads for Glioblastoma Therapy

With an IC50 of 0.022 μM against U87 MG cells, Tubulin inhibitor 36 exhibits a potency profile suitable for consideration as a cytotoxic payload in targeted drug delivery strategies, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates, specifically designed for glioblastoma [1]. Its potency is in a range that is relevant for this application, and its defined mechanism as a colchicine-site binder is a common feature of several clinically used ADC payloads. Further work on conjugation chemistry would be required.

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